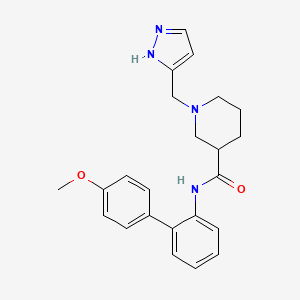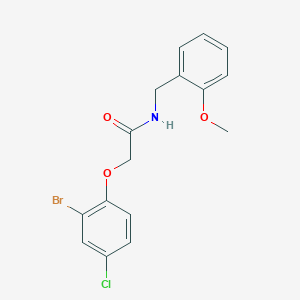
N-(4'-methoxy-2-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4'-methoxy-2-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide, commonly known as MPP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPP has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In
Wirkmechanismus
MPP inhibits the activity of certain enzymes by binding to them and preventing them from functioning properly. Specifically, MPP has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is involved in cell cycle regulation and is overactive in many types of cancer. By inhibiting CDK4, MPP can slow down the growth of cancer cells.
Biochemical and Physiological Effects
MPP has several biochemical and physiological effects. As mentioned, MPP inhibits the activity of CDK4, which can slow down the growth of cancer cells. In addition, MPP has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. MPP has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is that it has been extensively studied and its synthesis method is well-established. This makes it easier for researchers to obtain and use MPP in their experiments. However, one limitation of using MPP is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors. In addition, MPP may have off-target effects, which could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on MPP. One area of research could be to further explore its potential use in the treatment of cancer. Specifically, researchers could investigate the use of MPP in combination with other cancer treatments to determine if it could enhance their effectiveness. Another area of research could be to explore the potential use of MPP in the treatment of neurodegenerative diseases. Researchers could investigate the mechanisms by which MPP has neuroprotective effects and explore its potential use in animal models of these diseases. Finally, researchers could investigate the potential use of MPP in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of MPP involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4'-methoxy-2-biphenylamine and 1-(1H-pyrazol-3-ylmethyl)piperidine-3-carboxylic acid. These two compounds are reacted in the presence of various reagents and catalysts to form MPP. The synthesis method has been well-established and has been used in many research studies.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. MPP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, MPP has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-20-10-8-17(9-11-20)21-6-2-3-7-22(21)25-23(28)18-5-4-14-27(15-18)16-19-12-13-24-26-19/h2-3,6-13,18H,4-5,14-16H2,1H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWRGAONMGPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6003633.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)
![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003664.png)
![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)
![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![(3-(4-fluorobenzyl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)methanol](/img/structure/B6003705.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)